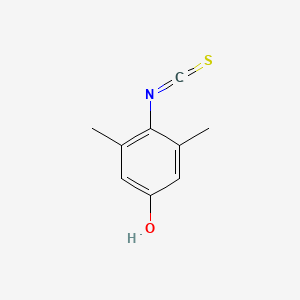![molecular formula C10H21NO2 B587245 (2S)-N-Methoxy-N,2-dimethylhexanamide-[d3] CAS No. 1330165-35-9](/img/structure/B587245.png)
(2S)-N-Methoxy-N,2-dimethylhexanamide-[d3]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-N-Methoxy-N,2-dimethylhexanamide-[d3]: is a deuterated derivative of (2S)-N-Methoxy-N,2-dimethylhexanamide Deuterium is a stable isotope of hydrogen, and its incorporation into organic compounds can significantly alter their physical and chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-N-Methoxy-N,2-dimethylhexanamide-[d3] typically involves the following steps:
Starting Materials: The synthesis begins with (2S)-2-dimethylhexanoic acid and deuterated methanol.
Esterification: The carboxylic acid group of (2S)-2-dimethylhexanoic acid is esterified with deuterated methanol in the presence of a strong acid catalyst such as sulfuric acid to form the corresponding ester.
Amidation: The ester is then converted to the amide by reacting with deuterated ammonia or a deuterated amine under controlled conditions.
Industrial Production Methods: Industrial production of (2S)-N-Methoxy-N,2-dimethylhexanamide-[d3] follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions:
Oxidation: (2S)-N-Methoxy-N,2-dimethylhexanamide-[d3] can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine or alcohol, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Compounds with substituted functional groups.
科学的研究の応用
Chemistry:
Isotope Labeling: (2S)-N-Methoxy-N,2-dimethylhexanamide-[d3] is used as an isotopic label in various chemical reactions to study reaction mechanisms and pathways.
NMR Spectroscopy: The deuterium atoms in the compound provide unique signals in nuclear magnetic resonance spectroscopy, aiding in the structural elucidation of complex molecules.
Biology:
Metabolic Studies: The compound is used in metabolic studies to trace the incorporation and transformation of deuterated molecules in biological systems.
Enzyme Kinetics: It helps in studying enzyme kinetics by providing insights into the enzyme-substrate interactions and reaction rates.
Medicine:
Drug Development: (2S)-N-Methoxy-N,2-dimethylhexanamide-[d3] is explored in drug development for its potential to improve the pharmacokinetic properties of therapeutic agents.
Diagnostic Imaging: The compound is used in diagnostic imaging techniques such as positron emission tomography (PET) to study metabolic processes in vivo.
Industry:
Material Science: It is used in the development of advanced materials with unique properties due to the presence of deuterium.
Catalysis: The compound is investigated for its role in catalytic processes, particularly in the development of deuterium-labeled catalysts.
作用機序
The mechanism of action of (2S)-N-Methoxy-N,2-dimethylhexanamide-[d3] involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence the rate of chemical reactions, known as the kinetic isotope effect. This effect can alter the binding affinity and reaction rates of enzymes and other proteins, providing valuable insights into their function and mechanism.
類似化合物との比較
(2S)-N-Methoxy-N,2-dimethylhexanamide: The non-deuterated version of the compound.
(2S)-N-Methoxy-N,2-dimethylhexanamide-[d2]: A similar compound with two deuterium atoms.
(2S)-N-Methoxy-N,2-dimethylhexanamide-[d4]: A similar compound with four deuterium atoms.
Comparison:
Isotopic Composition: (2S)-N-Methoxy-N,2-dimethylhexanamide-[d3] has three deuterium atoms, which can significantly alter its physical and chemical properties compared to its non-deuterated and other deuterated analogs.
Reactivity: The presence of deuterium can influence the reactivity and stability of the compound, making it unique in its applications.
Applications: While all these compounds can be used in isotope labeling and NMR spectroscopy, the specific number of deuterium atoms can make (2S)-N-Methoxy-N,2-dimethylhexanamide-[d3] more suitable for certain studies and applications.
特性
IUPAC Name |
(3S)-N-methoxy-N,3-dimethylheptanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-5-6-7-9(2)8-10(12)11(3)13-4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKKXCDKJYYNRC-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC(=O)N(C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)CC(=O)N(C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587170.png)
![(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587171.png)




